molecular formula C23H24N4O2 B2763751 4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899954-00-8

4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2763751
CAS RN: 899954-00-8
M. Wt: 388.471
InChI Key: ZOBRXHXDIRZMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound is a selective and potent inhibitor of a specific protein, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Gastrointestinal Motility Enhancement

Benzamide derivatives, particularly those with piperidine substitutions, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, including derivatives like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have shown promise as selective serotonin 4 (5-HT4) receptor agonists. Such agonists accelerate gastric emptying and increase the frequency of defecation, indicating potential applications as prokinetic agents with minimal side effects due to reduced 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).

Alzheimer's Disease Research

4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease patients. This research highlights the compound's application in quantifying 5-HT(1A) receptor densities in the brain, providing valuable insights into the pathophysiology of Alzheimer's disease and related cognitive impairments (Kepe et al., 2006).

Neuroleptic Activity

Studies on neuroleptic substituted benzamide drugs, including derivatives of 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides, have been conducted to understand their pharmacologically active conformers and modes of interaction with the dopamine receptor. These investigations contribute to the development of novel therapeutic agents for treating psychiatric disorders (van de Waterbeemd & Testa, 1983).

Cancer Treatment

Research on antineoplastic tyrosine kinase inhibitors, such as flumatinib, which contains structural elements similar to 4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide, reveals the metabolic pathways and potential efficacy of these compounds in treating chronic myelogenous leukemia (CML). This underlines the broader application of benzamide derivatives in oncology (Gong et al., 2010).

properties

IUPAC Name

4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-29-20-11-7-18(8-12-20)23(28)24-19-9-5-17(6-10-19)21-13-14-22(26-25-21)27-15-3-2-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBRXHXDIRZMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.